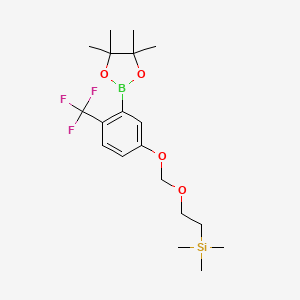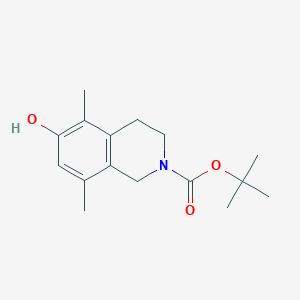
2-Methyl-5-nitro-indazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitro-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-indazole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3-nitroaniline.
Diazotization: The 2-methyl-3-nitroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Cyclization: The diazonium salt undergoes cyclization in the presence of a base, such as potassium carbonate (K₂CO₃), to form the indazole ring.
Carboxylation: The resulting indazole compound is then carboxylated using carbon dioxide (CO₂) under high pressure to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-nitro-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: H₂/Pd-C, ethanol, room temperature.
Substitution: Alcohols or amines, acid catalysts, reflux conditions.
Oxidation: KMnO₄, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: 2-Amino-5-nitro-indazole-3-carboxylic acid.
Substitution: Esters or amides of this compound.
Oxidation: 2-Carboxy-5-nitro-indazole-3-carboxylic acid.
Applications De Recherche Scientifique
2-Methyl-5-nitro-indazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-nitro-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-nitro-indazole: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
5-Nitro-indazole-3-carboxylic acid: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
2-Methyl-indazole-3-carboxylic acid: Lacks the nitro group, reducing its potential for specific biological interactions.
Uniqueness
2-Methyl-5-nitro-indazole-3-carboxylic acid is unique due to the presence of both the nitro group and the carboxylic acid group, which provide a combination of reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry, organic synthesis, and biological research.
Propriétés
Formule moléculaire |
C9H7N3O4 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
2-methyl-5-nitroindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-11-8(9(13)14)6-4-5(12(15)16)2-3-7(6)10-11/h2-4H,1H3,(H,13,14) |
Clé InChI |
BTCDEGLADLYFTJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C2C=C(C=CC2=N1)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


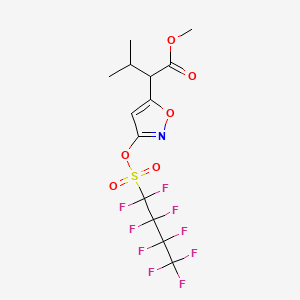
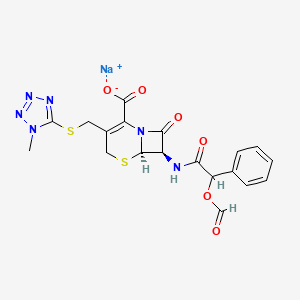
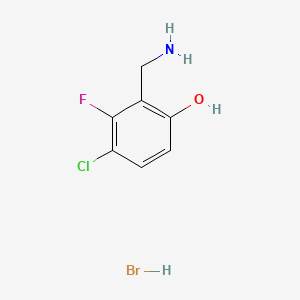
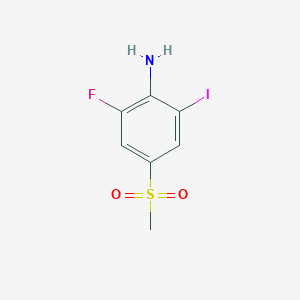
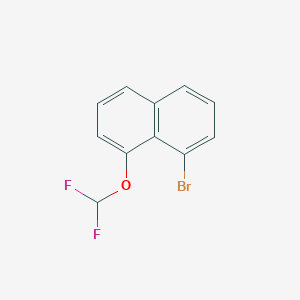
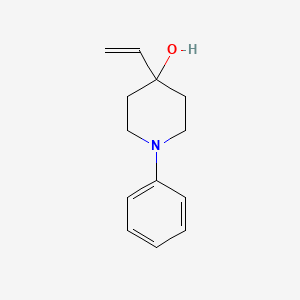
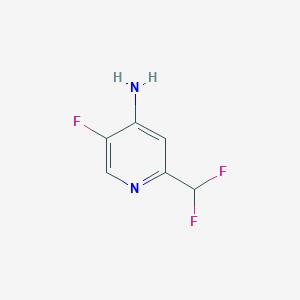
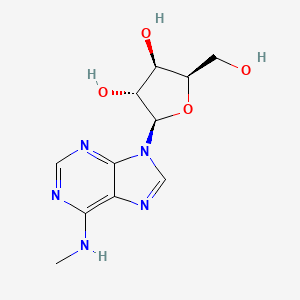
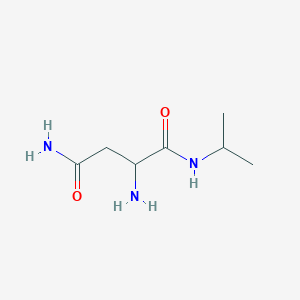
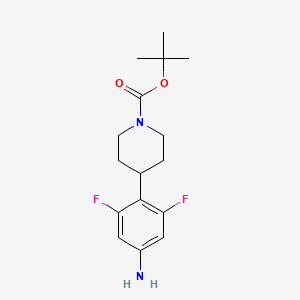
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
